Human PBMC Potency Comparison: STING Agonist-13 vs. diABZI STING Agonist-2
STING agonist-13 (compound 4c) stimulates IFN-β secretion in human primary PBMCs with an EC50 of 7.471 nM . In comparison, diABZI STING agonist-2, a well-characterized non-nucleotide STING agonist from a distinct chemical series, exhibits an apparent IC50 of 20 nM in comparable human STING activation assays . This represents an approximately 2.7-fold higher potency for STING agonist-13 in the human cellular context.
| Evidence Dimension | Potency in human STING activation (IFN-β secretion) |
|---|---|
| Target Compound Data | EC50 = 7.471 nM |
| Comparator Or Baseline | diABZI STING agonist-2: IC50 = 20 nM |
| Quantified Difference | ~2.7-fold higher potency |
| Conditions | Human primary PBMCs, IFN-β secretion assay |
Why This Matters
Higher potency in human primary cells enables lower dosing requirements and potentially improved therapeutic windows in human-relevant experimental models.
